

Introduction: The Ascendancy of Chiral α -Aminoboronic Acids in Medicinal Chemistry

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Compound of Interest

Compound Name: 3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid

CAS No.: 477312-91-7

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The field of medicinal chemistry has been profoundly impacted by the strategic incorporation of boron, particularly in the form of boronic acids. These compounds have transitioned from synthetic curiosities to the core of several FDA-approved therapeutics.^{[1][2]} The unique ability of the boronic acid moiety to form reversible covalent bonds with active site nucleophiles, such as the threonine residue in the proteasome, has established it as a premier "warhead" for enzyme inhibition.^{[3][4]} The success of the dipeptidyl boronic acid proteasome inhibitors Bortezomib (Velcade®) and Ixazomib (Ninlaro®) in treating multiple myeloma underscores the therapeutic potential of this chemical class.^{[1][2]}

Central to the efficacy of these drugs is the precise stereochemistry of the α -aminoboronic acid residue, which mimics a natural amino acid and ensures specific recognition within the enzyme's binding pockets. This guide focuses on **3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid**, a valuable and stereochemically defined building block designed for the synthesis of next-generation therapeutics. While a less-documented reagent, its structural motifs—a chiral (S)- α -aminoethyl group, a phenylboronic acid for coupling, and a standard N-BOC protecting group—position it as a versatile intermediate.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. We will objectively analyze the primary applications of this building block, provide comparative data against common alternatives, and furnish detailed experimental protocols based on the well-established chemistry of its structural class.

Part 1: Core Applications in Synthetic Chemistry

The bifunctional nature of **3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid** dictates its two primary applications: as a cornerstone for building peptide-based inhibitors and as a handle for palladium-catalyzed cross-coupling reactions.

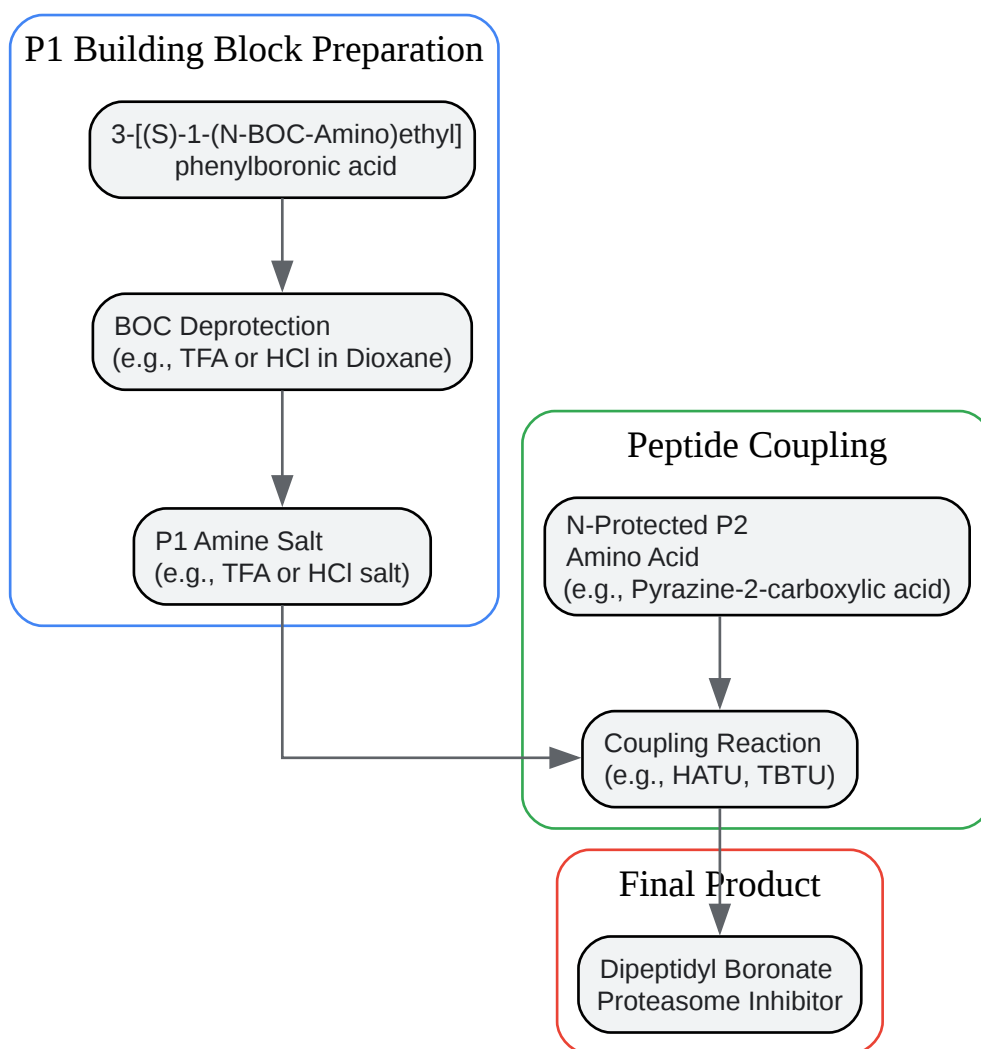
Application A: Synthesis of Dipeptidyl Boronate Proteasome Inhibitors

The most prominent application for a chiral α -aminoboronic acid is in the construction of proteasome inhibitors. The ubiquitin-proteasome system is a critical pathway for intracellular protein degradation, and its inhibition is a validated strategy in cancer therapy.^[5]

Causality of Experimental Design: The structure of **3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid** is designed to serve as the P1 fragment of a dipeptidyl inhibitor.

- **The Boronic Acid "Warhead":** This group targets the N-terminal threonine residue (Thr1) in the chymotrypsin-like (β 5) subunit of the 20S proteasome, forming a stable, yet reversible, tetrahedral boronate adduct.^{[3][4]} This reversibility is a key differentiator from other covalent inhibitors and can contribute to a more favorable safety profile.
- **The (S)-1-Aminoethyl Side Chain:** This chiral fragment mimics the side chain of a natural amino acid (e.g., L-alanine). The (S)-stereochemistry is crucial for correct orientation and high-affinity binding within the S1 substrate-binding pocket of the proteasome.
- **The N-BOC Protecting Group:** The tert-butoxycarbonyl (BOC) group is a standard, acid-labile protecting group for amines. Its role is to prevent the nucleophilic amine from participating in undesired side reactions during synthesis. It is typically removed in a dedicated deprotection step before coupling to the next amino acid (the P2 fragment).

Workflow: Synthesis of a Generic Dipeptidyl Boronate Inhibitor



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Caption: Synthetic workflow from the title compound to a dipeptidyl boronate.

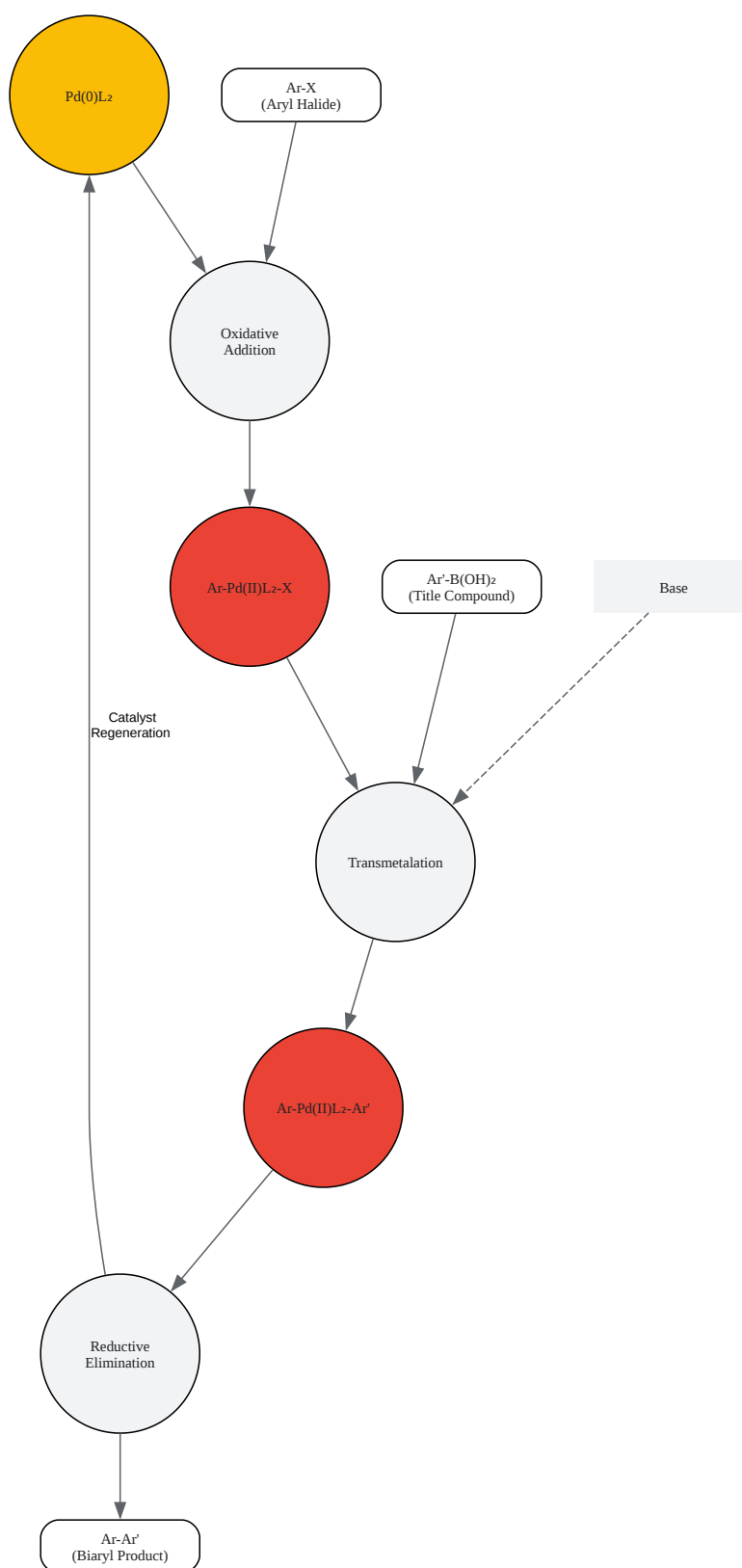
Application B: Suzuki-Miyaura Cross-Coupling Reactions

The phenylboronic acid moiety is a cornerstone of modern organic synthesis, primarily for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction forms a carbon-carbon bond between the boronic acid's phenyl ring and an sp²-hybridized carbon of an aryl or vinyl halide/triflate.

Causality of Experimental Design: This application leverages the boronic acid as a synthetic handle to introduce the entire chiral 3-[(S)-1-aminoethyl]phenyl fragment into a larger molecular scaffold. This is particularly useful when the target molecule contains a biaryl core, a common motif in kinase inhibitors and other pharmaceuticals.

- Mechanism: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronate, and reductive elimination to form the new C-C bond and regenerate the catalyst.^[6]
- Advantages: The Suzuki-Miyaura reaction is renowned for its mild conditions, high functional group tolerance, and commercial availability of catalysts and reagents. Using the title compound allows for the late-stage introduction of a complex, chiral fragment, which can be a highly efficient synthetic strategy.

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling



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Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Part 2: Comparative Analysis of Related Building Blocks

The selection of a specific building block is a critical decision in a synthesis campaign, balancing factors of stability, reactivity, and cost. Here, we compare **3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid** to common alternatives.

Feature	3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid (Title Compound)	Alternative 1: Pinacol Ester Derivative	Alternative 2: Achiral Analogue (e.g., 3-(N-Boc-aminomethyl)phenylboronic acid)
Stereocontrol	Excellent. Provides a single, defined (S)-enantiomer, crucial for stereospecific drug-target interactions.	Excellent. Preserves the (S)-stereochemistry of the parent acid.	None. Achiral, leading to a racemic or achiral final product, which may have lower potency and different off-target effects.
Stability & Handling	Moderate. Prone to dehydration to form cyclic boroxine anhydrides, which can affect stoichiometry. Best stored in a desiccator.	High. The pinacol ester protects the boronic acid, preventing boroxine formation and increasing shelf-life and handling ease. ^[7] ^[8]	Moderate. Shares the same propensity for boroxine formation as the title compound.
Reactivity in Coupling	High. The free boronic acid is often directly usable in Suzuki and peptide coupling reactions.	High, but may require specific conditions. Often used directly in Suzuki coupling. For other reactions, deprotection to the free acid may be necessary.	High. Reactivity is comparable to the title compound for the respective functional groups.
Purification	Can be challenging due to its amphiphilic nature and potential for boroxine formation.	Easier. Generally more crystalline and less polar, facilitating purification by standard column chromatography.	Generally easier to handle and purify than the chiral analogue due to higher symmetry.
Typical Use Case	Final-stage synthesis where precise	Multi-step syntheses where robustness and	Early-stage discovery, SAR studies where

stoichiometry of the free acid is required; direct use in peptide coupling after BOC-deprotection.

ease of handling are prioritized; ideal for Suzuki reactions.

stereochemistry is not yet optimized, or when an achiral linker is desired.

Part 3: Field-Proven Experimental Protocols

The following protocols are adapted from standard, validated methodologies and are designed to serve as a robust starting point for researchers using the title compound or its close analogues.

Protocol 1: Peptide Coupling to Form a Dipeptidyl Boronate Precursor

This protocol describes the coupling of the deprotected P1 amine with a P2 residue, exemplified by pyrazine-2-carboxylic acid, a common cap for proteasome inhibitors.

Step 1: N-BOC Deprotection

- Dissolve **3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid** (1.0 eq) in anhydrous 1,4-dioxane (0.1 M concentration).
- To the stirred solution, add a 4.0 M solution of HCl in 1,4-dioxane (4.0 eq) dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
- Concentrate the mixture in vacuo to obtain the crude amine hydrochloride salt. This is typically used in the next step without further purification.

Step 2: Amide Bond Formation (HATU Coupling)

- Dissolve pyrazine-2-carboxylic acid (1.1 eq) in anhydrous dimethylformamide (DMF, 0.1 M).
- Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the

solution and stir for 10 minutes at room temperature to pre-activate the acid.

- Add a solution of the crude amine hydrochloride salt from Step 1 (1.0 eq) in a minimum amount of DMF.
- Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate or DCM/methanol gradient) to yield the desired dipeptidyl boronate.

Protocol 2: Suzuki-Miyaura Cross-Coupling with an Aryl Bromide

This protocol details a standard palladium-catalyzed cross-coupling reaction.

- To a microwave vial or Schlenk flask, add **3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid** (1.2 eq), the desired aryl bromide (1.0 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
- Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
- Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
- Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v, at a 0.1 M concentration relative to the aryl bromide).
- Seal the vessel and heat the reaction mixture to 80-100 °C (or use microwave irradiation, e.g., 120 °C for 30 minutes) until the starting material is consumed as monitored by TLC or LC-MS.^[9]
- Cool the reaction to room temperature and dilute with ethyl acetate.

- Wash the mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography to obtain the coupled product.

Conclusion

3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid emerges as a highly strategic chiral building block for drug discovery. Its intrinsic functionalities enable a dual-pronged synthetic approach: direct incorporation into peptide-like molecules such as proteasome inhibitors, and broader scaffold construction via robust Suzuki-Miyaura cross-coupling. While its direct applications may not be as widely published as some commodity building blocks, its utility can be confidently inferred from the extensive and successful application of its parent chemical class. By providing defined stereochemistry, it offers a direct route to enantiomerically pure drug candidates, mitigating the complexities and costs associated with chiral resolution or asymmetric synthesis at later stages. This guide provides the foundational knowledge and validated protocols for researchers to effectively integrate this potent building block into their synthetic programs, accelerating the discovery of novel, high-efficacy therapeutics.

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